5-(trifluoromethylthio) picolinonitrile
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Overview
Description
5-(Trifluoromethylthio) picolinonitrile is a chemical compound with the molecular formula C7H3F6NS and a molecular weight of 247.16 g/mol It is characterized by the presence of a trifluoromethylthio group attached to a picolinonitrile structure
Preparation Methods
The synthesis of 5-(trifluoromethylthio) picolinonitrile typically involves the introduction of a trifluoromethylthio group to a picolinonitrile precursor. One common method involves the reaction of picolinonitrile with trifluoromethylthiolating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-(Trifluoromethylthio) picolinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-(Trifluoromethylthio) picolinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(trifluoromethylthio) picolinonitrile involves its interaction with specific molecular targets. The trifluoromethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity to target molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
5-(Trifluoromethylthio) picolinonitrile can be compared with other similar compounds, such as:
5-(Trifluoromethylthio) pyridine: Similar in structure but lacks the nitrile group, affecting its reactivity and applications.
5-(Trifluoromethylthio) benzonitrile: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties and uses.
5-(Trifluoromethylthio) thiophene:
The uniqueness of this compound lies in its combination of the trifluoromethylthio group with the picolinonitrile structure, providing distinct chemical properties and a wide range of applications.
Properties
IUPAC Name |
5-(trifluoromethylsulfanyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-2-1-5(3-11)12-4-6/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNIQHJPBDSEHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1SC(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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